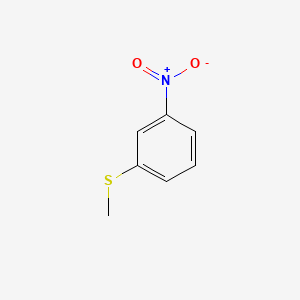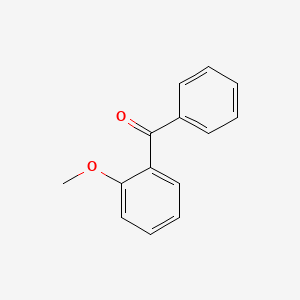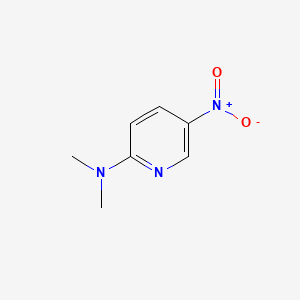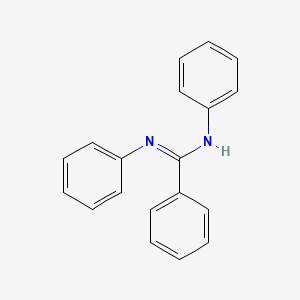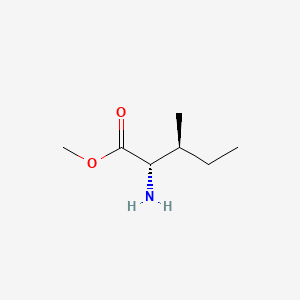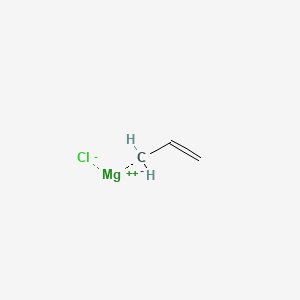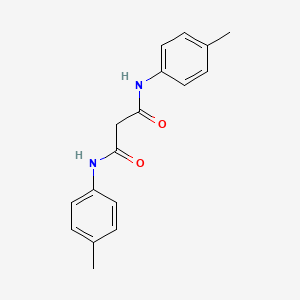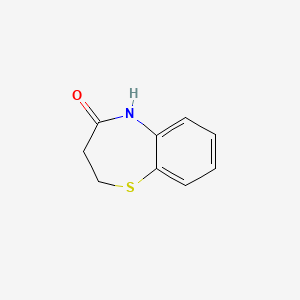
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Overview
Description
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that features a benzothiazepine ring system. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure consists of a seven-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one can be achieved through various methods. One common approach involves the cyclization of ortho-aminothiophenols with alpha-haloketones under basic conditions. Another method includes the reaction of ortho-aminothiophenols with alpha,beta-unsaturated carbonyl compounds.
Example Reaction:
Starting Materials: Ortho-aminothiophenol and alpha-haloketone.
Reaction Conditions: Basic conditions, typically using sodium hydroxide or potassium carbonate.
Procedure: The ortho-aminothiophenol reacts with the alpha-haloketone to form the benzothiazepine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted benzothiazepines depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurological disorders, and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: Another benzothiazepine derivative with similar structural features but different biological activities.
1,5-Benzothiazepine: A related compound with variations in the ring structure and substituents.
Uniqueness
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Properties
IUPAC Name |
3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDPFLTWOKTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201619 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-43-6 | |
| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53454-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one?
A1: The molecular formula of this compound is C9H9NOS, and its molecular weight is 179.24 g/mol. [] (https://www.semanticscholar.org/paper/4b74ede7f0d85eb045998b0200174bd5d6bc85c1)
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently utilize IR, 1H NMR, and MS for structural characterization of this compound and its derivatives. [] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c) Electron impact-induced fragmentation patterns have also been studied using techniques like mass-analysed ion kinetic energy spectroscopy and collision-induced dissociation experiments. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9)
Q3: What are the common synthetic approaches to this compound and its derivatives?
A3: A prevalent method involves reacting 2-aminothiophenol with acrylic acid or substituted acrylic acids. [, ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) This reaction can be carried out with or without a solvent like chlorotoluene. [, , ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) Alternative methods include nucleophilic additions to benzoquinone diimines, ring enlargement of 1-thioflavanone, and reactions with Lawesson's reagent. [, , , ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/2bd735833daccfaa8add83ec8fe1608e4583fae6, https://www.semanticscholar.org/paper/74dba78d13e4852f387717a150a72bb546eccaeb, https://www.semanticscholar.org/paper/4cc515601922f18de0a389809248d6eb1883417a)
Q4: How does the introduction of substituents impact the properties of this compound?
A4: Substituents, especially at the C(2) and C(3) positions, influence the fragmentation patterns observed in mass spectrometry. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9) Alkyl, alkoxy, alkylthio, hydroxy, or amino substitutions on the benzene ring affect vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. [] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c)
Q5: Can this compound be synthesized in optically active forms?
A5: Yes, researchers have developed methods to synthesize optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, particularly focusing on 3-amino and 3-hydroxy derivatives. [] (https://www.semanticscholar.org/paper/8103ca1db1bac21cc263f709a022953d9e06f26a)
Q6: What are the potential biological activities of this compound derivatives?
A6: Derivatives of this compound exhibit a range of activities including vasodilating, antihypertensive, platelet aggregation-inhibitory, and antidepressant effects. [, ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/05144cbbd9eb851ea7fdd05a4287fa43d2adc907)
Q7: Has this compound been explored for its potential in drug delivery?
A7: Research suggests that short oligomers incorporating the this compound framework might possess cell-penetrating properties. These oligomers have shown potential for delivering biologically active molecules into cells. [] (https://www.semanticscholar.org/paper/9726594ac0b74b2241c9a50d9a1ed8dbe7129499)
Q8: Are there any studies on the antimicrobial activity of this compound derivatives?
A8: While N-2 alkylamino derivatives of 4,5-dihydro-s-triazolo[3,4-d]-1,5-benzothiazepine have been synthesized and tested for antimicrobial activity, they have not demonstrated remarkable effects in this regard. [] (https://www.semanticscholar.org/paper/09b5f83df0e90a83048989b417fc1abbc731fb62)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



